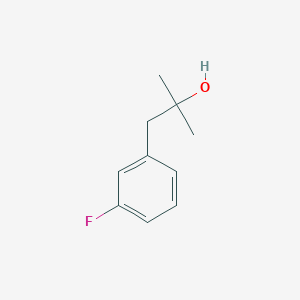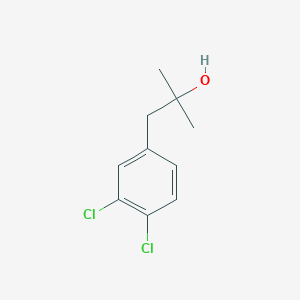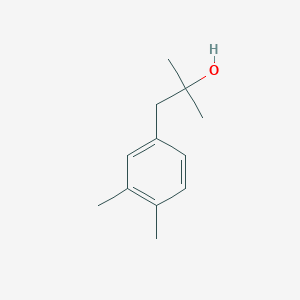
1-(3,4-Dimethylphenyl)-2-methyl-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-methyl-2-propanol is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable organometallic reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反应分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Halogenated compounds or derivatives with other functional groups.
科学研究应用
1-(3,4-Dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
相似化合物的比较
1-(3,4-Dimethylphenyl)-2-methylaminopropan-1-ol: A related compound with an amine group instead of a hydroxyl group.
1-(3,4-Dimethylphenyl)ethanol: A simpler alcohol with a similar aromatic structure.
1-(3,4-Dimethylphenyl)-2-propanone: The corresponding ketone derivative.
Uniqueness: 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylphenyl group with a tertiary alcohol structure makes it a valuable compound for various synthetic and research purposes.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-5-6-11(7-10(9)2)8-12(3,4)13/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDRXWWANJBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
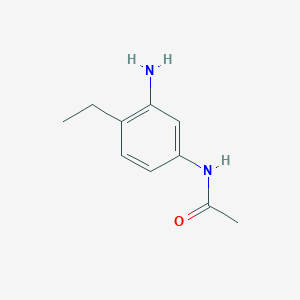
![[4-(4-Bromophenyl)phenyl]methanamine hydrochloride](/img/structure/B7841986.png)
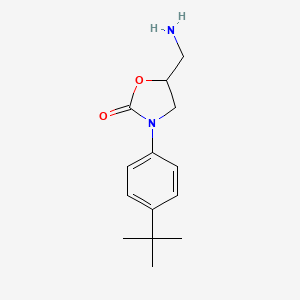
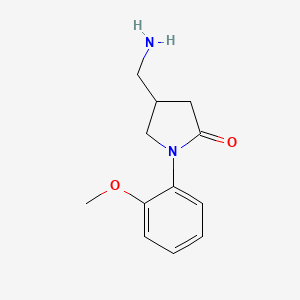
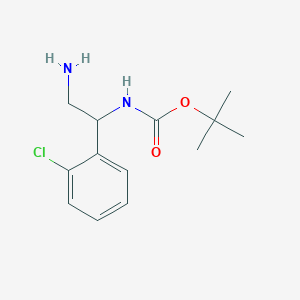
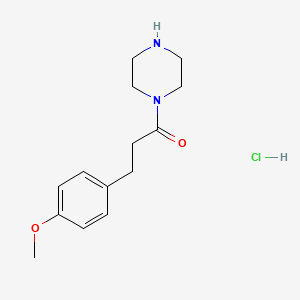
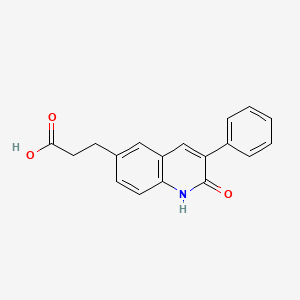
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7842021.png)
![2-[6-(1-aminoethyl)-2-methyl-3-oxo-1,4-benzoxazin-4-yl]-N-cyclopentylacetamide](/img/structure/B7842031.png)
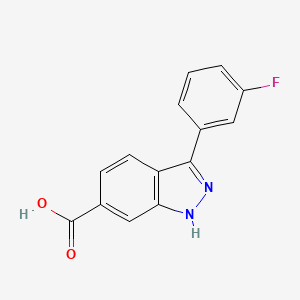
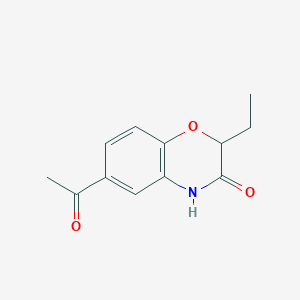
![1-{[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]methyl}piperidine-3-carboxylicacid](/img/structure/B7842048.png)
